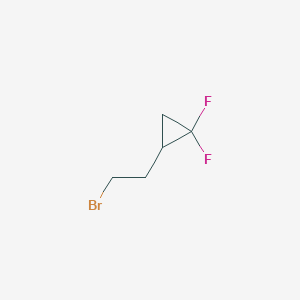

2-(2-Bromoethyl)-1,1-difluorocyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoethyl)-1,1-difluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c6-2-1-4-3-5(4,7)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGGLHYJEHBQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270608 | |

| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-73-0 | |

| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane: A Key Building Block for Novel Therapeutics

For Immediate Release

[Shanghai, CN] – As the demand for novel molecular scaffolds in drug discovery continues to escalate, the strategic incorporation of fluorine atoms into drug candidates has become a paramount approach for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-1,1-difluorocyclopropane, a versatile building block poised for significant applications in medicinal chemistry and drug development.

Introduction: The Significance of the gem-Difluorocyclopropane Moiety

The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design. The gem-difluorocyclopropane ring, in particular, offers a rigid, lipophilic scaffold that can mimic the spatial arrangement of carbonyl groups or act as a stable isostere for other functionalities.[1] The presence of this motif in molecules has been shown to confer desirable properties such as increased metabolic stability and improved binding to target proteins.[2][3][4] The title compound, this compound, further extends this utility by incorporating a reactive bromoethyl handle, enabling a wide range of subsequent chemical transformations for the construction of diverse compound libraries.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound logically proceeds via the difluorocyclopropanation of a suitable alkene precursor. The most direct retrosynthetic disconnection points to 4-bromo-1-butene as the ideal starting material. The core of this synthesis, therefore, lies in the efficient generation of difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to the terminal double bond of 4-bromo-1-butene.

Several methodologies for generating difluorocarbene have been developed, each with its own advantages and limitations.[5][6] Key considerations for selecting an appropriate method include reaction conditions, substrate tolerance, scalability, and the availability and cost of reagents.

Caption: Retrosynthetic analysis of this compound.

Key Methodologies for Difluorocyclopropanation

The formation of the gem-difluorocyclopropane ring is predominantly achieved through the addition of difluorocarbene to an alkene.[6][7] Below are three prominent and field-proven methods for this transformation, each with distinct mechanistic pathways and experimental considerations.

Method A: Thermal Decomposition of Sodium Halodifluoroacetates

A classic and widely used method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) or sodium bromodifluoroacetate (BrCF₂CO₂Na).[8][9] Upon heating, these salts decarboxylate to form a halodifluoromethyl anion, which then eliminates a halide ion to yield difluorocarbene.

Mechanism:

-

Decarboxylation: BrCF₂CO₂Na → [BrCF₂]⁻ + CO₂

-

α-Elimination: [BrCF₂]⁻ → :CF₂ + Br⁻

Sodium bromodifluoroacetate is often preferred as it decomposes at a lower temperature than its chloro-analogue, allowing for milder reaction conditions.[8]

Method B: The Ruppert-Prakash Reagent (TMSCF₃)

A more modern and versatile approach involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[3][10] In the presence of a nucleophilic initiator, typically a fluoride source like sodium iodide (NaI), TMSCF₃ generates the trifluoromethyl anion ([CF₃]⁻). This anion can then decompose to difluorocarbene and a fluoride ion.

Mechanism:

-

Initiation: TMSCF₃ + I⁻ → [TMS-I] + [CF₃]⁻

-

Decomposition: [CF₃]⁻ → :CF₂ + F⁻

This method is known for its high efficiency and functional group tolerance, making it suitable for the synthesis of complex molecules.[2][11]

Method C: Dehydrohalogenation of Dihalomethanes

Difluorocarbene can also be generated via the dehydrohalogenation of dihalomethanes, such as dibromodifluoromethane (CBr₂F₂), using a suitable base or reducing agent.[5][11] For instance, the use of triphenylphosphine can facilitate the formation of a phosphonium salt that subsequently decomposes to difluorocarbene.

Mechanism (with triphenylphosphine):

-

Ylide Formation: CBr₂F₂ + PPh₃ → [Ph₃P⁺-CF₂Br] Br⁻

-

Decomposition: [Ph₃P⁺-CF₂Br] Br⁻ → :CF₂ + Ph₃PBr₂

While effective, this method may require more stringent control of reaction conditions to avoid side reactions.

Experimental Protocols and Data

The following section provides a detailed, step-by-step protocol for the synthesis of this compound using the highly reliable Ruppert-Prakash reagent (Method B).

Synthesis of this compound via TMSCF₃/NaI

Sources

- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. newreactions.wordpress.com [newreactions.wordpress.com]

- 11. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety

An In-Depth Technical Guide to the Mechanism of Difluorocyclopropanation of 4-bromo-1-butene

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The gem-difluorocyclopropane unit, in particular, has emerged as a uniquely valuable motif. Its rigid, three-dimensional structure acts as a bioisostere for common chemical groups like isopropyl or carbonyl functions, while the two fluorine atoms profoundly alter local electronics, lipophilicity, and metabolic stability. This guide provides a detailed mechanistic exploration of a fundamental reaction for installing this group: the difluorocyclopropanation of 4-bromo-1-butene, a versatile substrate containing both a reactive alkene and a handle for further synthetic transformations.

Pillar 1: The Generation of Difluorocarbene (:CF₂)

The entire reaction hinges on the successful in situ generation of difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate.[1][2] Unlike more stable carbenes, :CF₂ is typically generated and consumed immediately in the reaction mixture. The choice of precursor and activation method is critical and dictates the reaction conditions, substrate scope, and overall efficiency.

Method A: Modern Approach via the Ruppert-Prakash Reagent (TMSCF₃)

The most versatile and widely adopted method in contemporary synthesis utilizes trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. Its activation requires a nucleophilic initiator, with sodium iodide (NaI) being a particularly effective and common choice.[3][4]

The mechanism proceeds through a well-elucidated anionic chain pathway:[5]

-

Initiation: A catalytic amount of iodide (I⁻) attacks the electrophilic silicon atom of TMSCF₃, forming a transient, hypervalent pentacoordinate siliconate intermediate.

-

Fragmentation: This unstable intermediate rapidly fragments, expelling the highly reactive trifluoromethide anion ([CF₃]⁻) and forming stable trimethylsilyl iodide (TMS-I).

-

α-Elimination: The trifluoromethide anion undergoes α-elimination, extruding a fluoride ion (F⁻) to generate the key intermediate: difluorocarbene (:CF₂).

-

Propagation: The released fluoride ion can then attack another molecule of TMSCF₃, regenerating the trifluoromethide anion and propagating the chain reaction. This cycle continues until the TMSCF₃ is consumed.

The use of TMSCF₃ is favored for its relatively mild conditions and high functional group tolerance.[3]

Method B: Classic Thermal Decomposition

A more traditional, cost-effective method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[6] This process is straightforward but often requires higher temperatures.

-

Decarboxylation: Upon heating, the salt undergoes irreversible decarboxylation to release carbon dioxide (CO₂) and form a chlorodifluoromethyl anion ([ClCF₂]⁻).

-

α-Elimination: This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield difluorocarbene.

Microwave-assisted protocols have been developed to significantly shorten reaction times and improve efficiency compared to conventional heating.[6]

Pillar 2: The Cycloaddition Mechanism with 4-bromo-1-butene

Once generated, the highly electrophilic difluorocarbene readily reacts with the electron-rich π-bond of an alkene. In the case of 4-bromo-1-butene, the reaction proceeds as a concerted [2+1] cycloaddition.[7][8]

-

Carbene Approach: The difluorocarbene approaches the double bond of 4-bromo-1-butene. The terminal bromo-substituent is electronically withdrawing but is sufficiently far from the double bond (a γ-substituent) so as not to significantly deactivate it, allowing the reaction to proceed efficiently.

-

Concerted Cycloaddition: The carbene adds across the double bond in a single, concerted step. Both new carbon-carbon bonds are formed simultaneously. This mechanism dictates a syn-addition, meaning the geometry of the original alkene is retained in the cyclopropane product. For a terminal alkene like 4-bromo-1-butene, this stereochemical aspect is trivial, but it is crucial for substituted alkenes.

-

Product Formation: The reaction results in the formation of a stable three-membered ring, yielding the final product: 1-(2-bromoethyl)-2,2-difluorocyclopropane .

The overall transformation is highly efficient and selective for the alkene moiety, leaving the primary alkyl bromide intact for subsequent functionalization.

Pillar 3: Experimental Protocol & Data

A robust experimental design is self-validating. The following protocol is a representative procedure for the difluorocyclopropanation of 4-bromo-1-butene using the modern TMSCF₃/NaI method, adapted from established literature procedures.[3][9]

Experimental Protocol: Synthesis of 1-(2-bromoethyl)-2,2-difluorocyclopropane

-

Materials:

-

4-bromo-1-butene (1.0 eq)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq)

-

Sodium Iodide (NaI, 0.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum, all under an inert atmosphere (Nitrogen or Argon), add sodium iodide (0.2 eq).

-

Reagent Addition: Add anhydrous THF via syringe, followed by 4-bromo-1-butene (1.0 eq). Stir the mixture to ensure dissolution.

-

TMSCF₃ Addition: Add TMSCF₃ (2.0 eq) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 3-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(2-bromoethyl)-2,2-difluorocyclopropane.

-

Data Summary: Comparison of Difluorocarbene Generation Methods

| Method | Precursor | Activator / Conditions | Advantages | Disadvantages |

| Ruppert-Prakash | TMSCF₃ | Catalytic NaI or TBAF, Room Temp. to 50 °C | Mild conditions, high functional group tolerance, excellent yields.[3][5] | Reagent cost, potential for side reactions (trifluoromethylation).[5] |

| Thermal | ClCF₂CO₂Na | Heat (150-180 °C) or Microwave (170 °C) | Inexpensive precursor, simple procedure.[6] | High temperatures, limited to thermally stable substrates.[6] |

| Phase-Transfer | CHClF₂ (Freon-22) | 50% NaOH, Phase-Transfer Catalyst | Uses inexpensive gas as a source. | Low yields, environmental concerns (ozone-depleting substance).[1][2] |

| Organometallic | CBr₂F₂ | Zinc Dust | Effective for electron-rich alkenes.[1] | Stoichiometric metal waste, reagent toxicity. |

Conclusion

The difluorocyclopropanation of 4-bromo-1-butene is a powerful and reliable transformation that proceeds through the in situ generation of difluorocarbene followed by a concerted cycloaddition. Modern methods utilizing the Ruppert-Prakash reagent offer a mild, efficient, and broadly applicable route to the desired 1-(2-bromoethyl)-2,2-difluorocyclopropane product. A thorough understanding of the underlying mechanism—from the nuances of carbene generation to the specifics of the cycloaddition—is essential for researchers and drug development professionals seeking to leverage the unique properties of the gem-difluorocyclopropane scaffold in the design of next-generation molecules.

References

-

Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]

-

ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. [Link]

-

O'Hagan, D. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2046–2064. [Link]

-

ResearchGate. (n.d.). Discovery of alkene difluorocyclopropanation reagents. [Link]

-

O'Hagan, D. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. [Link]

-

ICSC. (n.d.). Cyclopropanation with Free Carbenes. WordPress. [Link]

-

Hu, J., et al. (2021). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF₂HSO₂Na. Nature Communications. [Link]

-

Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopropanation with Free Carbenes - Wordpress [reagents.acsgcipr.org]

- 9. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromoethyl)-1,1-difluorocyclopropane

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(2-Bromoethyl)-1,1-difluorocyclopropane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from analogous structures and fundamental spectroscopic principles, this guide serves as a valuable predictive resource for the identification and characterization of this molecule.

Introduction

The strategic incorporation of fluorine atoms and cyclopropyl rings into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of fluorine, can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This compound is a promising building block in this context, offering a versatile handle for further chemical elaboration through its bromoethyl moiety.

Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such novel compounds. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, focusing on the predicted spectral features and the rationale behind them.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the protons on the cyclopropane ring and the ethyl chain, as well as extensive spin-spin coupling with both neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5 | 3.4 - 3.6 | Triplet (t) | JH5-H4 ≈ 6-8 Hz |

| H4 | 2.0 - 2.3 | Multiplet (m) | - |

| H2 | 1.5 - 1.8 | Multiplet (m) | - |

| H3a, H3b | 0.8 - 1.4 | Multiplets (m) | - |

Rationale and Interpretation:

-

H5 (-CH₂-Br): These protons are adjacent to the electron-withdrawing bromine atom, resulting in a downfield chemical shift, predicted to be in the 3.4 - 3.6 ppm range. The coupling to the adjacent H4 protons should result in a triplet.

-

H4 (-CH₂-CH₂-Br): The protons on C4 are expected to appear as a multiplet due to coupling with both H5 and H2. Their chemical shift will be influenced by the adjacent bromine (beta-effect) and the cyclopropyl group.

-

H2 (Cyclopropyl CH): This proton is on the carbon bearing the ethyl substituent. Its chemical shift is influenced by the geminal difluoro group and the adjacent protons on the ring and the ethyl chain, leading to a complex multiplet.

-

H3 (Cyclopropyl CH₂): The protons on C3 are diastereotopic and will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling with H2. Furthermore, long-range coupling to the fluorine atoms is expected.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant influence of the fluorine and bromine substituents on the chemical shifts and the presence of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, ²JCF, ³JCF, Hz) |

| C1 | 110 - 115 | Triplet (t) | ¹JCF ≈ 280-300 Hz |

| C5 | 30 - 35 | Singlet (s) | - |

| C4 | 25 - 30 | Singlet (s) | ³JCF ≈ 2-5 Hz |

| C2 | 20 - 25 | Triplet (t) | ²JCF ≈ 10-15 Hz |

| C3 | 10 - 15 | Triplet (t) | ²JCF ≈ 8-12 Hz |

Rationale and Interpretation:

-

C1 (CF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a triplet in the proton-decoupled spectrum.[1]

-

C5 (-CH₂-Br): The presence of the electronegative bromine atom will shift this carbon downfield.

-

C4 (-CH₂-CH₂-Br): This carbon will be moderately deshielded. A small three-bond C-F coupling may be observable.

-

C2 and C3 (Cyclopropyl Carbons): These carbons will exhibit characteristic upfield shifts due to the nature of the cyclopropane ring. They will also show two-bond C-F coupling (²JCF), appearing as triplets.[1]

Predicted ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent protons.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Couplings

| Fluorine(s) | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F1, F2 | -140 to -160 | Multiplet (m) | - |

Rationale and Interpretation:

The chemical shift of the fluorine atoms in gem-difluorocyclopropanes is highly dependent on the other substituents on the ring. The expected range is based on data for similar structures.[2] The multiplicity will be complex due to geminal and vicinal coupling to the cyclopropyl protons (H2, H3a, and H3b).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H, C-F, and C-Br stretching and bending vibrations.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretching) | 2900 - 3000 | Medium-Strong |

| C-H (cyclopropyl stretching) | ~3050 | Medium |

| C-F (stretching) | 1000 - 1200 | Strong |

| C-Br (stretching) | 500 - 600 | Medium |

Rationale and Interpretation:

-

C-H Stretching: The spectrum will show typical sp³ C-H stretching bands and a slightly higher frequency band for the C-H bonds of the cyclopropane ring.

-

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds are expected in the fingerprint region.

-

C-Br Stretching: A medium intensity band corresponding to the C-Br stretch is anticipated at lower wavenumbers.

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine. Fragmentation will likely involve the loss of bromine, followed by rearrangements and fragmentation of the cyclopropyl and ethyl moieties.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 184/186 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 105 | [M-Br]⁺ | Loss of a bromine radical. |

| 77 | [C₃H₂F₂]⁺ | A potential fragment arising from the cleavage of the ethyl group. |

Rationale and Interpretation:

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a pair of peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. The primary fragmentation pathway is expected to be the loss of the bromine atom due to the relative weakness of the C-Br bond.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum.

-

For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean plates.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for a volatile compound or direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a versatile synthetic building block, a thorough understanding of its spectroscopic properties is essential for its successful application in the development of new chemical entities.

References

-

Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]

-

PubChem. (n.d.). 2-Bromo-1,1-difluorocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2914-2935. [Link]

-

Fooks, C. J., & Gouverneur, V. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21068–21074. [Link]

-

NIST. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,2-diethyl-1-fluorocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Rising Prominence of gem-Difluorocyclopropanes in Medicinal Chemistry

An In-depth Technical Guide Topic: Physical and Chemical Properties of 2-(2-Bromoethyl)-1,1-difluorocyclopropane Audience: Researchers, scientists, and drug development professionals.

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, with up to 20% of all contemporary pharmaceuticals containing this versatile element.[1] Among the diverse array of fluorine-containing motifs, the gem-difluorocyclopropane group has emerged as a particularly valuable bioisostere. Its unique conformational constraints, combined with the electron-withdrawing nature of the fluorine atoms, allow it to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This technical guide focuses on this compound, a bifunctional building block poised for significant utility in synthetic and medicinal chemistry. The presence of both a stable gem-difluorocyclopropane ring and a reactive bromoethyl handle provides a powerful platform for constructing complex molecular architectures. This document serves as a comprehensive resource for researchers, providing a detailed overview of the compound's predicted physicochemical properties, a plausible synthetic pathway, its expected spectroscopic signature, its chemical reactivity, and its potential applications in the field of drug discovery.

Molecular Profile and Physicochemical Properties

Due to the novelty of this specific compound, extensive experimental data is not yet publicly available. The properties outlined below are a combination of calculated values and predictions based on the well-understood chemistry of its constituent functional groups.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₅H₇BrF₂ | Calculated |

| Molecular Weight | 185.01 g/mol | Calculated |

| SMILES | C1C(C1(F)F)CCBr | Standard Representation |

| InChI Key | (Predicted) | Standard Algorithm |

| CAS Number | Not assigned or not publicly available | - |

| Appearance | Predicted to be a colorless to pale yellow liquid | Analogy to similar alkyl halides |

| Boiling Point | Not experimentally determined. Estimated >150 °C | Extrapolation |

| Density | Not experimentally determined. Estimated ~1.5-1.6 g/cm³ | Analogy to similar brominated/fluorinated compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ether, EtOAc) and insoluble in water | Polarity Analysis |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene equivalent with an appropriate alkene.[3] For the synthesis of this compound, the logical precursor is 4-bromo-1-butene.

A robust and contemporary method for generating difluorocarbene under mild conditions involves the use of (Trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, with a catalytic amount of a halide initiator like sodium iodide (NaI).[2]

Experimental Protocol: Synthesis via Difluorocyclopropanation

Objective: To synthesize this compound from 4-bromo-1-butene.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., THF, 1 M).

-

Reagent Addition: Add 4-bromo-1-butene (1.0 eq) to the flask, followed by sodium iodide (0.1 eq).

-

Initiation: Begin vigorous stirring and slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic utility via nucleophilic substitution at the bromoethyl group.

Applications in Drug Discovery

The gem-difluorocyclopropane motif is strategically employed in drug design as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups or carbonyls. [1]This substitution can lead to several beneficial outcomes:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Restriction: The rigid cyclopropane ring locks the conformation of the side chain, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The dipole moment introduced by the CF₂ group can lead to favorable interactions with protein targets and improve properties like solubility.

Given these advantages, this compound serves as an ideal starting point for synthesizing novel drug candidates. The bromoethyl handle allows for its conjugation to pharmacophores, while the difluorocyclopropane core acts as a property-modulating anchor. [2]Prodrug strategies could also be employed to enhance delivery and efficacy. [4]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on the known hazards of structurally similar compounds, such as alkyl bromides and fluorinated hydrocarbons. [5][6][7]A conservative approach to safety is mandatory.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation [5][8] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation [5][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation [5][8] |

| Flammable Liquids | 2/3 | H225/H226: Highly flammable liquid and vapor [8] |

Handling Protocols

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. [9]An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required. A face shield is recommended for larger quantities. [9] * Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and replace them immediately if contaminated.

-

Body Protection: A flame-retardant lab coat must be worn.

-

-

Spill & Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [5] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. [6]Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [5] * Spill: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. [5]

-

Conclusion

This compound is a high-potential building block for medicinal and synthetic chemists. Its bifunctional nature—a stable, property-enhancing gem-difluorocyclopropane core and a versatile bromoethyl handle for chemical elaboration—makes it a valuable tool for the rapid generation of novel chemical entities. While experimental data on the compound itself is sparse, a robust understanding of its properties and reactivity can be derived from established chemical principles, enabling its effective and safe use in the laboratory to advance drug discovery programs.

References

-

PubChem. 2-Bromo-1,1-difluorocyclopropane. National Center for Biotechnology Information. [Link]

- Fritz, S. P., Matlock, J. V., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry.

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]

- ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society.

-

ResearchGate. (2022). Synthesis of gem‐Difluorocyclopropanes. [Link]

-

ResearchGate. (n.d.). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. [Link]

-

PubChem. 2-Bromo-1-ethyl-1-(fluoromethyl)cyclopropane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-Difluorocyclopropane. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2,2-diethyl-1-fluorocyclopropane. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1,1-difluoroethane. National Center for Biotechnology Information. [Link]

-

Bychek, R. M., Levterov, V. V., Sadkova, I. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

-

PubChem. 1-Bromo-2-ethyl-1-fluoro-2-methylcyclopropane. National Center for Biotechnology Information. [Link]

-

Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

-

Semantic Scholar. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

-

Cambridge Innovation Institute. Drug Discovery Chemistry. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-1,1-difluorocyclopropane | C3H3BrF2 | CID 12637089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Decomposition of gem-Difluorocyclopropane Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropane motif has emerged as a compelling structural element in modern medicinal chemistry and materials science. Its unique conformational constraints and the profound electronic influence of the geminal fluorine atoms impart a fascinating dichotomy of kinetic stability and controlled reactivity. This guide provides a comprehensive technical overview of the stability and decomposition pathways of gem--difluorocyclopropane rings. We will delve into the factors governing their thermal and chemical resilience, explore their diverse decomposition mechanisms under various conditions, and present field-proven methodologies for their synthesis and stability assessment. Through a blend of mechanistic insights, quantitative data, and practical experimental protocols, this document aims to equip researchers with the foundational knowledge to strategically employ and manipulate this valuable fluorinated scaffold.

Introduction: The Dichotomous Nature of the gem-Difluorocyclopropane Ring

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1] When incorporated into a cyclopropane ring in a geminal arrangement, the two fluorine atoms create a unique chemical entity. The high electronegativity of fluorine induces a significant polarization of the C-F bonds and alters the bond lengths and angles within the three-membered ring. This results in an increased ring strain energy (42.4 kcal/mol) compared to the parent cyclopropane (27.1 kcal/mol).[2][3] This heightened strain energy, paradoxically, does not necessarily translate to general instability. In fact, gem-difluorocyclopropanes are kinetically stable under a variety of synthetic conditions, a testament to the strength of the C-C and C-F bonds.[4][5]

This guide will navigate the nuanced landscape of gem-difluorocyclopropane stability, exploring the delicate balance between their inherent resilience and their susceptibility to specific modes of decomposition. Understanding this balance is paramount for their effective application, from designing metabolically robust drug candidates to creating novel functional materials.

Synthesis of gem-Difluorocyclopropanes: Accessing the Core Scaffold

The primary route to gem-difluorocyclopropanes involves the [2+1] cycloaddition of difluorocarbene (:CF₂) or a difluorocarbene equivalent with an alkene. The choice of the difluorocarbene precursor is critical and depends on the electronic nature of the alkene and the desired reaction conditions.

Common Difluorocarbene Precursors and Their Applications

A variety of reagents have been developed for the generation of difluorocarbene.[6][7] Key considerations for selecting a suitable reagent include its thermal stability, functional group tolerance, and scalability.

| Precursor | Typical Conditions | Advantages | Limitations |

| TMSCF₃ (Ruppert-Prakash Reagent) | NaI, THF, 65-80 °C | Commercially available, safe, good functional group tolerance.[5] | Requires elevated temperatures for less reactive alkenes. |

| ClCF₂COONa (Sodium Chlorodifluoroacetate) | Diglyme, reflux (180-190 °C) | Inexpensive and effective for many substrates. | Requires high temperatures, which can be problematic for sensitive substrates.[5] |

| TFDA (Trimethylsilyl Fluorosulfonyldifluoroacetate) | Catalytic fluoride, moderate temperatures | Highly reactive, suitable for electron-deficient alkenes. | Can be moisture-sensitive.[6] |

| Difluorodiazirine | Photolysis | Generates "free" difluorocarbene, useful for mechanistic studies.[5] | Requires specialized photochemical equipment. |

Experimental Protocol: Synthesis of a gem-Difluorocyclopropane using TMSCF₃ and NaI

This protocol describes a general procedure for the difluorocyclopropanation of an alkene using the widely adopted Ruppert-Prakash reagent.

Materials:

-

Alkene (1.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.5 mmol)

-

Sodium Iodide (NaI) (2.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (10 mL).

-

Add sodium iodide (2.2 mmol) to the solution and stir until it is fully dissolved.

-

Carefully add trimethyl(trifluoromethyl)silane (2.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 65-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.

Causality: The use of NaI as an initiator is crucial. It reacts with TMSCF₃ to generate the difluorocarbene intermediate. The reaction is typically performed in an ethereal solvent like THF to ensure the solubility of the reagents and to maintain a suitable reaction temperature.

Thermal Stability of gem-Difluorocyclopropane Rings

While kinetically stable under many conditions, the inherent ring strain of gem-difluorocyclopropanes makes them susceptible to thermal decomposition, primarily through ring-opening rearrangements. The temperature at which these rearrangements occur is highly dependent on the substituents on the cyclopropane ring.

Factors Influencing Thermal Stability

-

Substituent Effects: Electron-donating groups on the cyclopropane ring can stabilize adjacent carbocationic intermediates that may form during ring opening, thus lowering the decomposition temperature. Conversely, electron-withdrawing groups can have a destabilizing effect on the ground state, also potentially lowering the activation barrier for rearrangement.

-

Aromatic Substitution: Aryl-substituted gem-difluorocyclopropanes often exhibit lower thermal stability due to the potential for resonance stabilization of intermediates formed upon ring opening.

-

Ring Fusion: Fusing the gem-difluorocyclopropane ring to another ring system can either increase or decrease stability depending on the resulting changes in ring strain.

Quantitative Analysis of Thermal Stability

Determining the thermal stability of gem-difluorocyclopropanes involves measuring key kinetic parameters such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A). These parameters can be obtained through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Compound/Reaction | Activation Energy (Ea) | Comments |

| Thermal rearrangement of 1-chloro-1-fluoro-2-methylcyclopropanes | ~47.7 kcal/mol | Gas-phase pyrolysis leading to 2-fluorobuta-1,3-dienes.[2] |

| Oxidative addition of Pd(0) to a gem-difluorocyclopropane C-C bond | 7.9 kcal/mol (calculated) | This is the initial step in many catalytic ring-opening reactions and has a much lower barrier than C-F bond activation.[8] |

Experimental Protocol: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal decomposition profile of a gem-difluorocyclopropane derivative using DSC.

Materials:

-

gem-Difluorocyclopropane sample (2-5 mg)

-

Hermetically sealed aluminum DSC pans

-

DSC instrument with a controlled atmosphere (e.g., nitrogen)

Procedure:

-

Accurately weigh 2-5 mg of the gem-difluorocyclopropane sample into a hermetically sealed aluminum DSC pan.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Program the DSC instrument to perform a heating ramp at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range expected to encompass the decomposition of the sample (e.g., from room temperature to 400 °C).

-

Record the heat flow as a function of temperature. The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events.

-

Analyze the thermogram to determine the onset temperature of decomposition and the peak decomposition temperature.

-

To obtain kinetic parameters, repeat the experiment at several different heating rates. The data can then be analyzed using model-free kinetic methods (e.g., the Ozawa-Flynn-Wall method) to determine the activation energy of decomposition.[9]

Self-Validation: The consistency of the onset temperature and peak shape across multiple runs with fresh samples validates the reproducibility of the measurement. The dependence of the peak temperature on the heating rate is a key indicator of a kinetically controlled decomposition process.

Decomposition Pathways of gem-Difluorocyclopropane Rings

The decomposition of gem-difluorocyclopropane rings can be triggered by heat, light, or chemical reagents, particularly transition metal catalysts. The reaction pathway is highly dependent on the nature of the substituents and the reaction conditions.

Thermal Rearrangements

In the absence of catalysts, heating gem-difluorocyclopropanes can lead to a variety of rearrangements, including vinylcyclopropane-to-cyclopentene rearrangements and ring expansions. The presence of the gem-difluoro group can significantly influence the kinetics and outcome of these reactions.

Transition-Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly palladium, rhodium, and copper, are highly effective at promoting the ring-opening of gem-difluorocyclopropanes. These reactions are synthetically valuable as they provide access to a wide range of fluorinated building blocks. The regioselectivity of these reactions is a key consideration.

Mechanistic Overview of Palladium-Catalyzed Ring Opening:

Caption: Palladium-catalyzed ring-opening of a gem-difluorocyclopropane.

The reaction typically proceeds through the oxidative addition of a low-valent transition metal catalyst to a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate which then undergoes further transformations.[8]

The decomposition can proceed via three main pathways:

-

Single C-F Bond Cleavage: This is a common pathway that leads to the formation of monofluoroalkenes.

-

Double C-F Bond Cleavage: This less common pathway can lead to the formation of non-fluorinated products.

-

No C-F Bond Cleavage: In some cases, the ring opens without the loss of fluorine, leading to the formation of difluorinated products.

The choice of ligand on the metal catalyst plays a crucial role in controlling the regioselectivity and the reaction pathway.[8]

The Role of gem-Difluorocyclopropanes in Drug Development

The unique properties of the gem-difluorocyclopropane moiety have made it an attractive building block in drug design. Its incorporation can lead to improvements in several key drug-like properties.

Metabolic Stability

One of the most significant advantages of incorporating a gem-difluorocyclopropane ring is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked.[10]

Workflow for Assessing Metabolic Stability:

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]

- 9. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Genesis of a Prized Motif: An In-Depth Technical Guide to the Discovery and First Synthesis of Substituted Difluorocyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropane moiety has emerged as a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational constraints and its ability to modulate the physicochemical properties of parent molecules. This guide provides a comprehensive exploration of the seminal discoveries and pioneering synthetic routes that first brought substituted difluorocyclopropanes to the forefront of chemical research. We will delve into the initial non-carbene approaches, the groundbreaking development of difluorocarbene-based methods, and the evolution of these techniques into the sophisticated protocols utilized today. This in-depth analysis offers not only a historical perspective but also a foundational understanding of the chemical principles that continue to drive innovation in the synthesis of these valuable fluorinated structures.

The Dawn of a New Functional Group: Early Encounters and Non-Carbene Syntheses

The story of substituted difluorocyclopropanes begins not with the elegant cycloadditions that dominate the modern literature, but with more classical, yet equally insightful, chemical transformations. One of the earliest accounts of the synthesis of a substituted difluorocyclopropane was reported in 1955 by Tarrant, Lovelace, and Lilyquist.[1][2] Their work on the dehalogenation of polyhalogenated compounds led to the successful synthesis of 1,1-difluoro-2,3-dimethylcyclopropane through a reductive debromination strategy.

The Tarrant, Lovelace, and Lilyquist Reductive Debromination

This pioneering approach utilized zinc metal to effect the intramolecular reductive cyclization of 1,3-dibromo-2,2-difluoroalkanes. The causality behind this experimental choice lies in the well-established ability of zinc to reductively dehalogenate vicinal dihalides to form alkenes and, in cases where the halogens are in a 1,3-relationship, to form cyclopropanes. The introduction of the two fluorine atoms on the central carbon atom of the propane skeleton was a key innovation, leading to the formation of the gem-difluorocyclopropane ring.

Experimental Protocol: Synthesis of 1,1-difluoro-2,3-dimethylcyclopropane [1]

-

Reactants: 3,4-Dibromo-2,2-difluoropentane, Zinc dust, Ethanol (as solvent).

-

Procedure:

-

A mixture of 3,4-dibromo-2,2-difluoropentane and zinc dust in ethanol is prepared.

-

The reaction mixture is heated under reflux for a specified period.

-

The product, 1,1-difluoro-2,3-dimethylcyclopropane, is isolated from the reaction mixture by distillation.

-

-

Yield: The reported yield for this reaction was modest, reflecting the challenges of early fluorination chemistry and the potential for side reactions.

This early work, while not a high-yielding or broadly applicable method by modern standards, was a crucial proof-of-concept. It demonstrated that the difluorocyclopropane ring system was a stable and isolable chemical entity, paving the way for the development of more efficient and versatile synthetic strategies.

The Advent of Difluorocarbene: A Paradigm Shift in Synthesis

The true revolution in the synthesis of substituted difluorocyclopropanes came with the harnessing of difluorocarbene (:CF₂), a highly reactive intermediate. The [2+1] cycloaddition of difluorocarbene to an alkene is the most direct and widely employed method for the construction of the difluorocyclopropane ring. The development of reliable methods for the generation of this fleeting species was a pivotal moment in the history of organofluorine chemistry.

Haszeldine's Thermal Decarboxylation of Sodium Chlorodifluoroacetate

In 1960, Birchall, Cross, and Haszeldine reported a landmark achievement: the generation of difluorocarbene via the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This salt, upon heating, extrudes carbon dioxide and a chloride ion to generate the desired difluorocarbene in situ.

The choice of a sodium salt of a haloacetic acid as a carbene precursor was based on the known chemistry of other haloforms, which can be deprotonated and then lose a halide to form carbenes. In this case, the thermal decarboxylation provided a non-basic method for carbene generation, which was a significant advantage as it avoided side reactions between the carbene and strong bases.

Experimental Protocol: Difluorocyclopropanation of Cyclohexene

-

Reactants: Cyclohexene, Sodium chlorodifluoroacetate, Diglyme (as solvent).

-

Procedure:

-

A mixture of cyclohexene and sodium chlorodifluoroacetate is heated in a high-boiling solvent such as diglyme.

-

The reaction is typically carried out at elevated temperatures (e.g., 180-190 °C) to induce decarboxylation.

-

The product, 7,7-difluoronorcarane, is isolated by distillation.

-

-

Yield: The yields for this method were generally moderate, and the high reaction temperatures limited its applicability to thermally robust substrates.

The Seyferth Reagent: A Milder Approach to Difluorocarbene Generation

The high temperatures required for the Haszeldine method prompted the search for milder and more efficient difluorocarbene sources. In the early 1970s, Dietmar Seyferth and his group introduced phenyl(trifluoromethyl)mercury (PhHgCF₃) as a versatile difluorocarbene precursor.[3] This organomercurial reagent, upon treatment with sodium iodide, smoothly generates difluorocarbene at significantly lower temperatures than the thermal decarboxylation of sodium chlorodifluoroacetate.

The rationale behind this approach lies in the favorable thermodynamics of the reaction. The iodide ion attacks the mercury atom, leading to the formation of a transient trifluoromethylmercurate(II) complex. This intermediate then fragments to produce phenylmercuric iodide, a fluoride ion, and the desired difluorocarbene.

Experimental Protocol: General Procedure for Difluorocyclopropanation using Phenyl(trifluoromethyl)mercury [3]

-

Reactants: Alkene, Phenyl(trifluoromethyl)mercury, Sodium iodide, Benzene (as solvent).

-

Procedure:

-

A solution of the alkene and phenyl(trifluoromethyl)mercury in anhydrous benzene is prepared.

-

Anhydrous sodium iodide is added to the mixture.

-

The reaction is heated to reflux (around 80 °C) for several hours.

-

The reaction mixture is filtered to remove the precipitated phenylmercuric iodide.

-

The difluorocyclopropanated product is isolated from the filtrate by distillation or chromatography.

-

-

Yield: The Seyferth method provided a significant improvement in terms of yield and substrate scope compared to the Haszeldine procedure, allowing for the difluorocyclopropanation of a wider range of alkenes under milder conditions.

Comparative Analysis of Pioneering Methods

The evolution from non-carbene to carbene-based methods, and the subsequent refinement of difluorocarbene generation, marked a significant advancement in the synthesis of substituted difluorocyclopropanes. The table below provides a comparative overview of the pioneering methods discussed.

| Method | Precursor | Reagents & Conditions | Advantages | Disadvantages |

| Tarrant's Reductive Debromination | 1,3-Dibromo-2,2-difluoroalkane | Zn, Ethanol, Reflux | First reported synthesis of a substituted difluorocyclopropane. | Limited substrate scope, modest yields, requires halogenated precursors. |

| Haszeldine's Thermal Decarboxylation | Sodium Chlorodifluoroacetate | Heat (180-190 °C), Diglyme | Readily available precursor, non-basic conditions. | High reaction temperatures, moderate yields, limited to thermally stable substrates. |

| Seyferth's Reagent | Phenyl(trifluoromethyl)mercury | NaI, Benzene, Reflux (~80 °C) | Milder reaction conditions, good yields, broader substrate scope. | Toxicity of mercury reagent, stoichiometric use of the organomercurial. |

Mechanistic Insights: The Generation and Reactivity of Difluorocarbene

A deep understanding of the reaction mechanisms is paramount for any synthetic chemist. The generation of difluorocarbene from the aforementioned precursors and its subsequent cycloaddition to alkenes are governed by distinct mechanistic pathways.

Generation of Difluorocarbene

The methods developed by Haszeldine and Seyferth represent two different strategies for accessing the same reactive intermediate.

Diagram: Generation of Difluorocarbene from Sodium Chlorodifluoroacetate

Caption: Iodide-induced decomposition of phenyl(trifluoromethyl)mercury to generate difluorocarbene.

The [2+1] Cycloaddition of Difluorocarbene to Alkenes

The reaction of difluorocarbene with an alkene to form a difluorocyclopropane is a concerted, although not necessarily synchronous, cycloaddition. The electrophilic carbene carbon attacks the electron-rich π-system of the alkene, leading to the formation of the three-membered ring in a single step. This concerted mechanism explains the stereospecificity often observed in these reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Diagram: [2+1] Cycloaddition of Difluorocarbene to an Alkene

Sources

A Theoretical Framework for the Conformational Analysis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane

A Senior Application Scientist's Guide to In Silico Characterization

Authored by: Dr. Gemini

Abstract

The unique physicochemical properties imparted by fluorination are of significant interest in medicinal chemistry and materials science.[1][2] The cyclopropane motif, a strained three-membered ring, is a common component in many biologically active molecules.[3] The conformational landscape of molecules incorporating both a difluorinated cyclopropane ring and a flexible side chain, such as 2-(2-Bromoethyl)-1,1-difluorocyclopropane, is critical for understanding their interactions and reactivity. This technical guide presents a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We will detail a systematic computational approach, from initial structure generation to high-level quantum chemical calculations, to identify stable conformers and the energetic barriers between them. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand the structure-property relationships of novel halogenated cyclopropane derivatives.

Introduction: The Significance of Conformational Preference in Drug Design

The three-dimensional arrangement of a molecule, its conformation, plays a pivotal role in its biological activity.[4] For a flexible molecule like this compound, rotation around single bonds gives rise to multiple rotational isomers, or conformers, each with a distinct energy level. The relative populations of these conformers at physiological temperatures can significantly influence how the molecule interacts with biological targets, its metabolic stability, and its pharmacokinetic profile.[5]

The introduction of geminal fluorine atoms onto the cyclopropane ring has profound electronic effects. The highly polar C-F bonds can alter the ring's overall polarity and stability.[1][2] Furthermore, the bromoethyl side chain introduces additional degrees of rotational freedom, leading to a complex conformational space. A thorough understanding of this space is essential for rational drug design and the development of structure-activity relationships (SAR).

This guide will outline a robust in silico workflow to explore the conformational potential energy surface (PES) of this compound. We will focus on identifying the low-energy conformers and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.

Theoretical Methodology: A Step-by-Step Computational Protocol

A reliable conformational analysis hinges on a multi-step computational approach, starting with a broad exploration of the conformational space and progressively refining the energetics of the most stable structures.[6][7]

Initial Conformational Search

The first step is to generate a diverse set of possible conformations. For a molecule with multiple rotatable bonds, a systematic search is often employed.[7][8] This involves rotating each flexible dihedral angle by a fixed increment and generating a corresponding 3D structure.

Experimental Protocol: Systematic Conformational Search

-

Molecule Construction: Build the this compound molecule in a 3D molecular editor.

-

Define Rotatable Bonds: Identify the key dihedral angles for rotation. For this molecule, the primary rotations are around the C(cyclopropane)-C(ethyl) bond and the C(ethyl)-C(bromo) bond.

-

Systematic Rotation: Perform a systematic search by rotating each defined dihedral angle in increments (e.g., 30°).

-

Initial Energy Minimization: Subject each generated conformer to a rapid energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step removes any high-energy steric clashes.

-

Filtering: Discard duplicate conformers based on a root-mean-square deviation (RMSD) threshold.

Quantum Mechanical Optimization and Energy Refinement

Following the initial search, the low-energy conformers should be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[3]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Select Low-Energy Conformers: Choose the unique conformers from the molecular mechanics search that lie within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum.

-

DFT Optimization: Perform a full geometry optimization for each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or ωB97X-D/6-311+G(d,p)). The choice of functional should consider the potential for non-covalent interactions.

-

Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: Determine the relative energies of all stable conformers by comparing their ZPVE-corrected electronic energies.

Characterization of Rotational Barriers

To understand the dynamics of interconversion between conformers, it is necessary to locate the transition state structures on the potential energy surface. This can be achieved through a relaxed potential energy surface scan.

Experimental Protocol: Relaxed PES Scan

-

Define Scan Coordinate: Select the dihedral angle corresponding to the rotation of interest (e.g., the C-C-C-Br dihedral).

-

Perform the Scan: Systematically vary the chosen dihedral angle in small increments (e.g., 10°). At each step, optimize the remaining degrees of freedom of the molecule.

-

Identify Transition States: The maxima on the resulting energy profile correspond to the transition state structures.

-

Transition State Optimization: Perform a full transition state optimization starting from the geometry of the highest energy point on the scan. A frequency calculation should yield exactly one imaginary frequency, confirming a first-order saddle point.

Expected Conformational Landscape of this compound

Based on established principles of conformational analysis for substituted alkanes, we can anticipate the key conformers for this compound. The rotation around the C(ethyl)-C(bromo) bond is expected to yield gauche and anti conformers.

-

Anti Conformer: The bromine atom and the cyclopropyl group are positioned at a dihedral angle of approximately 180°. This conformation is often the most stable due to minimized steric hindrance.

-

Gauche Conformers: The bromine atom and the cyclopropyl group are at a dihedral angle of approximately ±60°. These conformers may be slightly higher in energy than the anti conformer due to steric interactions.

The presence of the electronegative fluorine and bromine atoms can also lead to stabilizing or destabilizing electrostatic and hyperconjugative interactions that may influence the relative energies of the conformers.[9]

Data Presentation and Visualization

Clear presentation of computational data is crucial for interpretation and communication.

Tabulated Energetic Data

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (by definition) |

| Gauche (+) | ~+60° | Predicted to be > 0 |

| Gauche (-) | ~-60° | Predicted to be > 0 |

| Table 1: Predicted relative energies of the stable conformers of this compound. |

Visualization of Computational Workflows and Results

Visual diagrams are essential for conveying complex relationships and processes.

Figure 1: A comprehensive workflow for the theoretical conformational analysis.

Figure 2: A simplified representation of the expected conformational isomers.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded computational methodology for the in-depth conformational analysis of this compound. By following the proposed workflow, researchers can gain valuable insights into the conformational preferences and energetic landscape of this and other similarly complex molecules. The resulting data on stable conformers and rotational energy barriers can be instrumental in understanding the molecule's behavior in various chemical and biological environments, thereby guiding further experimental studies and rational molecular design. Future work could involve extending this analysis to include explicit solvent models to better simulate physiological conditions and exploring the impact of conformational restriction on biological activity.

References

-

Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

-

ResearchGate. (n.d.). Conformational preference of fluorocyclopentane. The calculated energy.... [Link]

-

ResearchGate. (n.d.). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). Useful Computational Chemistry Tools for Medicinal Chemistry. [Link]

-

Frontiers in Chemistry. (n.d.). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

-

Beilstein Archives. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

ResearchGate. (n.d.). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. [Link]

-

National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

Semantic Scholar. (n.d.). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. [Link]

-

Wikipedia. (n.d.). Cyclopropane. [Link]

-

PubMed. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. [Link]

-

ACS Publications. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. [Link]

-

National Center for Biotechnology Information. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

-

PubMed. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]

-

National Center for Biotechnology Information. (n.d.). Isolation of rotational isomers and developments derived therefrom. [Link]

-

PubChem. (n.d.). 2-Ethyl-1,1-difluoro-but-1-ene. [Link]

-

Semantic Scholar. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

MDPI. (n.d.). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. [Link]

-

PubChem. (n.d.). (2S)-2-ethyl-1,1-dimethylcyclopropane. [Link]

-

ResearchGate. (n.d.). Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol. [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopy of 1,1-Difluorocyclopropane- d 0 , - d 2 , and - d 4 : The Equilibrium Structure of Difluorocyclopropane. [Link]

-

SciSpace. (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. [Link]

Sources

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calcus.cloud [calcus.cloud]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Guide to Gem-Difluorocyclopropanes: Versatile Building Blocks for Modern Organic Synthesis

Abstract